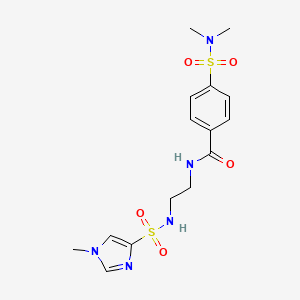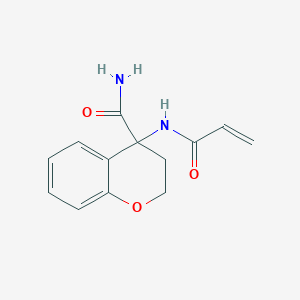
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide, also known as PDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs) and proteasomes, which play a crucial role in cancer cell survival.
Biochemical and Physiological Effects
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by various neurotoxic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its potency and specificity. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have potent anti-cancer properties and can selectively target cancer cells, while leaving normal cells unharmed. However, one of the limitations of using 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide. One of the most promising directions is the development of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide-based therapies for cancer treatment. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has shown great potential in pre-clinical studies and could be developed into a new class of anti-cancer drugs. Another future direction is the exploration of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide's potential applications in other fields, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of scientific research. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been extensively studied for its anti-cancer properties and has shown great potential in pre-clinical studies. Further research is needed to fully understand the mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide and its potential applications in other fields of scientific research.
Méthodes De Synthèse
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2,3-dihydrochromone with various reagents. One of the most commonly used methods involves the reaction of 2,3-dihydrochromone with acryloyl chloride in the presence of a base, followed by the reaction with an amine, such as propylamine, to form 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide.
Applications De Recherche Scientifique
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is in the field of cancer research. Studies have shown that 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has potent anti-cancer properties and can induce cell death in various cancer cell lines. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
4-(prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-11(16)15-13(12(14)17)7-8-18-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOZBBTXLPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

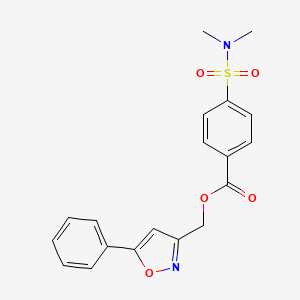
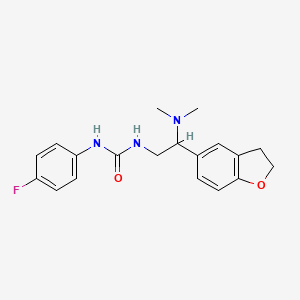
![ethyl 2-amino-6,7,11-trimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridin e-4,3'-indoline]-3-carboxylate](/img/structure/B2630732.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2630739.png)

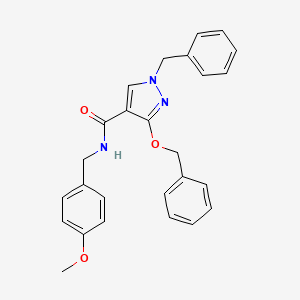

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)
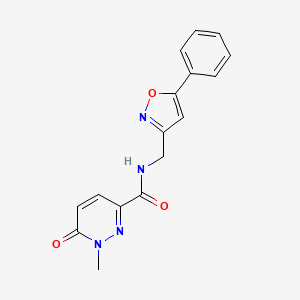
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
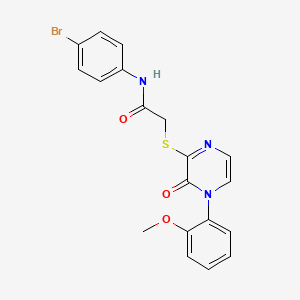
![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)
